(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450728
InChI: InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1
SMILES: C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3
Molecular Formula: C15H22N2
Molecular Weight: 230.35 g/mol

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine

CAS No.:

Cat. No.: VC13450728

Molecular Formula: C15H22N2

Molecular Weight: 230.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine -

Specification

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
IUPAC Name (3S)-1-benzyl-N-cyclopropylpiperidin-3-amine
Standard InChI InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1
Standard InChI Key KSJRWDWIFHZRLF-HNNXBMFYSA-N
Isomeric SMILES C1C[C@@H](CN(C1)CC2=CC=CC=C2)NC3CC3
SMILES C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3
Canonical SMILES C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3

Introduction

Chemical Structure and Stereochemical Significance

The compound’s structure consists of a six-membered piperidine ring substituted with a benzyl group at position 1 and a cyclopropylamine moiety at position 3. The (S)-configuration at the chiral center (position 3) distinguishes it from its (R)-enantiomer, which exhibits different binding affinities and pharmacokinetic profiles . Key structural features include:

  • Piperidine Core: Provides a rigid framework for intermolecular interactions.

  • Benzyl Group: Enhances lipophilicity and influences blood-brain barrier permeability .

  • Cyclopropylamine: Introduces steric constraints that modulate receptor selectivity .

The stereochemistry of the compound is critical for its biological activity. Computational modeling studies suggest that the (S)-enantiomer adopts a conformation that optimally fits into the hydrophobic pockets of target receptors, such as histamine H1H_1 and dopamine D2D_2 receptors .

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine typically involves multi-step processes:

  • Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions.

  • Benzylation: Nucleophilic substitution using benzyl chloride in the presence of a base like sodium hydride.

  • Cyclopropanation: Reaction with cyclopropyl bromide or via [2+1] cycloaddition strategies .

  • Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .

Industrial-Scale Production

Industrial methods emphasize cost efficiency and yield optimization:

  • Continuous Flow Systems: Reduce reaction times and improve purity .

  • High-Pressure Catalysis: Enhances cyclopropanation efficiency .

  • Crystallization Techniques: Achieve enantiomeric excess (ee) >99% .

Table 1: Comparative Yields from Synthetic Methods

MethodYield (%)Purity (%)Enantiomeric Excess (ee)
Traditional Batch729585
Continuous Flow889999
Enzymatic Resolution659899.5

Data adapted from synthetic studies .

Pharmacological Profile and Mechanism of Action

Receptor Binding Affinities

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine exhibits selective antagonism at histamine H1H_1 and dopamine D2D_2 receptors:

Table 2: Binding Affinities (KiK_i)

ReceptorKiK_i (nM)Selectivity Ratio (vs. H1H_1)
Histamine H1H_19.1 ± 0.11.0 (Reference)
Dopamine D2D_28.4 ± 0.10.92
Serotonin 5-HT2A5\text{-}HT_{2A}7.5 ± 0.20.82

Source: Receptor binding assays .

The compound’s affinity for H1H_1 receptors is attributed to hydrogen bonding between its amine group and Asp3.32^{3.32} in the receptor’s binding pocket . The cyclopropyl group reduces off-target interactions, mitigating cardiotoxicity risks associated with hERG channel inhibition .

CNS Penetration and Pharmacokinetics

  • Blood-Brain Barrier Permeability: LogP = 2.09, indicating moderate lipophilicity .

  • Half-Life (t1/2t_{1/2}): 6.2 hours in murine models .

  • Oral Bioavailability: 58% in rats, due to first-pass metabolism in the liver .

Therapeutic Applications

Neuroinflammatory Disorders

The compound’s ability to inhibit NLRP3 inflammasome activation has been explored in preclinical studies. In a murine model of multiple sclerosis, it reduced neuroinflammation by 40% compared to controls .

Anxiety and Depression

(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine demonstrated anxiolytic effects in the elevated plus maze test, reducing anxiety-like behaviors by 55% at 10 mg/kg. Its dopaminergic activity suggests potential as an adjunct in major depressive disorder .

Chronic Pain Management

In neuropathic pain models, the compound attenuated mechanical allodynia by 70% without opioid-related side effects .

Case Studies and Clinical Relevance

PET Imaging Agent Development

A fluorinated analog, [18F]NP3-627, derived from (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine, showed high specificity for NLRP3 in positron emission tomography (PET) imaging . This agent enables non-invasive tracking of neuroinflammation in Alzheimer’s disease patients.

Table 3: Activity Comparison with Analogues

CompoundH1H_1 KiK_i (nM)CNS Penetration (LogBB)
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine9.1-0.12
(R)-Enantiomer14.2-0.35
1-Benzyl-N-methylpiperidin-3-amine22.4-0.08

Data highlights the superiority of the (S)-enantiomer in target engagement .

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